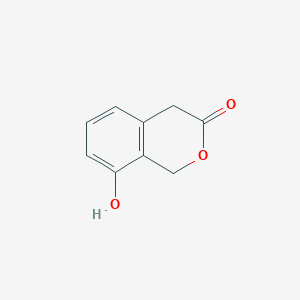
8-Hydroxy-1,4-dihydroisochromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1,4-dihydroisochromen-3-one is a heterocyclic compound that belongs to the class of isochromenes This compound is characterized by the presence of a hydroxyl group at the 8th position and a dihydroisochromenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,4-dihydroisochromen-3-one can be achieved through several synthetic routes. One common method involves the isomerization of anacardic acid, which contains heterogeneous alkyl side chains. This process typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using renewable feedstocks. For instance, cardanol, derived from cashew nut shell liquid, can be used as a starting material. The process includes various chemical transformations, such as epoxidation and isomerization, to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy-1,4-dihydroisochromen-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The hydroxyl group at the 8th position can participate in substitution reactions to form different substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid for epoxidation and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products:
Applications De Recherche Scientifique
8-Hydroxy-1,4-dihydroisochromen-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and fine chemicals.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.
Industry: The compound is used in the production of various industrial materials and chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1,4-dihydroisochromen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. These interactions can lead to a range of biological effects, including antimicrobial, anticancer, and antifungal activities .
Comparaison Avec Des Composés Similaires
8-Hydroxy-3-methyl-3,4-dihydroisochromen-1-one (Ochracin): A marine-derived natural product with similar structural features.
3-Substituted 3,4-dihydroisochromen-1-ones: These compounds share the isochromenone structure but differ in the substituents at the 3rd position.
8-Hydroxy-5,6-dimethoxy-3-methyl-3,4-dihydroisochromen-1-one: Another derivative with additional methoxy groups.
Uniqueness: 8-Hydroxy-1,4-dihydroisochromen-3-one is unique due to its specific hydroxyl group placement and the resulting biological activities.
Propriétés
Formule moléculaire |
C9H8O3 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
8-hydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-3,10H,4-5H2 |
Clé InChI |
YEQDRHUPLGUOSW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(COC1=O)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


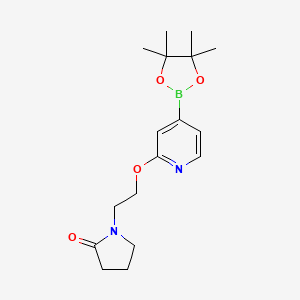

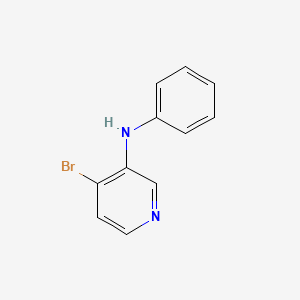
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)

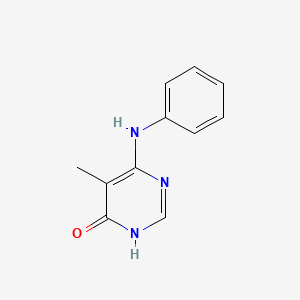
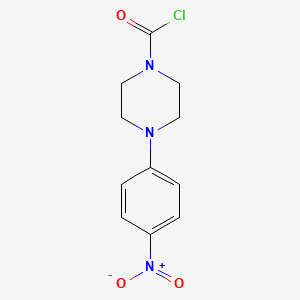
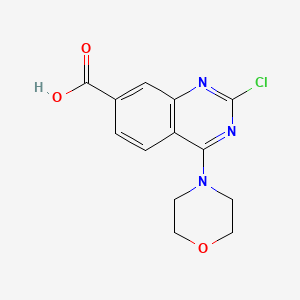
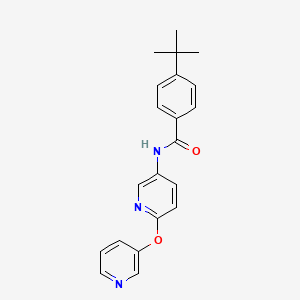
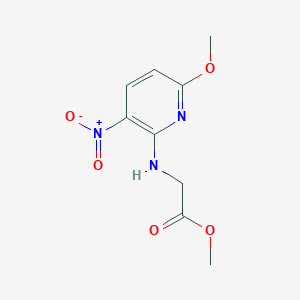

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)

